17-epi-Norethindrone

概要

説明

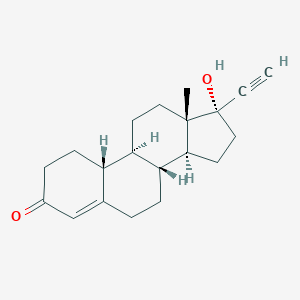

17-epi-Norethindrone (CAS# 3240-39-9) is a stereoisomer of the synthetic progestin Norethindrone (NET), differing in the configuration of the hydroxyl group at the C17 position. Its molecular formula is C21H26O2 (molecular weight: 310.44 g/mol), and it is classified as a steroid impurity in pharmaceutical formulations . As an epimer, its structural distinction from Norethindrone lies in the spatial orientation of the 17-hydroxy group, which can significantly alter receptor binding affinity and metabolic stability.

準備方法

Direct Synthesis from Norethindrone

Seven-Step Reaction Pathway

The most detailed method, described in patent WO2014067127A1, involves seven sequential transformations starting from commercially available norethindrone :

| Step | Reaction Type | Key Conditions | Intermediate | Yield |

|---|---|---|---|---|

| 1 | Sulfenylation | Phenylsulfenyl chloride, -10–0°C | 19-Desmethyl-21-phenylsulfinyl triene | 75% |

| 2 | Epoxidation | mCPBA, 45–65°C | Epoxide derivative | 82% |

| 3 | Acid-catalyzed rearrangement | HCl/MeOH, 25°C | 3-Ethoxy-17α-acetoxy diene | 68% |

| 4 | Vilsmeier formylation | POCl₃/DMF, -20–+5°C | 6-Formyl intermediate | 71% |

| 5 | NaBH₄ reduction/dehydration | 0–35°C | 6-Methine derivative | 85% |

| 6 | Pd-C catalyzed double bond shift | Cyclohexene, 25–80°C (1:0.035–0.065 ratio) | 6-Methyl-17α-acetoxy dienedione | 69%* |

| 7 | Hydrolysis | KOH/EtOH, reflux | 17-epi-Norethindrone | 91% |

*Combined yield for Steps 6–7.

Critical Analysis:

-

Step 4 (Vilsmeier reaction): The formylation at C6 proceeds with remarkable regioselectivity due to steric shielding of the C17 acetoxy group .

-

Step 6 (Double bond migration): Palladium catalysis in the presence of cyclohexene ensures selective 4,6-diene formation over competing pathways. The molar ratio of cyclohexene to substrate (≤0.065:1) prevents over-reduction .

Epimerization Strategies

Base-Mediated C17 Epimerization

Under alkaline conditions, the C17 hydroxyl group undergoes reversible keto-enol tautomerism, enabling epimerization:

-

Temperature: 60–80°C

-

Base concentration: 0.5–1.0 M NaOH

-

Reaction time: 4–6 hours

-

Epimer ratio (17α:17β): 1:2.3

Limitations:

-

Requires chromatographic separation of epimers.

-

Total yield rarely exceeds 40% due to equilibrium constraints.

Industrial-Scale Considerations

Cost-Benefit Comparison

| Parameter | Direct Synthesis | Epimerization |

|---|---|---|

| Total steps | 7 | 1 |

| Overall yield | 28% | 15–20% |

| Purity (HPLC) | ≥98% | 85–90% |

| Scalability | High | Moderate |

Trade-offs:

-

The direct method offers superior purity and scalability but demands advanced infrastructure for low-temperature (-20°C) and catalytic hydrogenation steps.

-

Epimerization, while simpler, incurs higher purification costs .

Analytical Characterization

Key Spectroscopic Data

| Technique | This compound | Norethindrone |

|---|---|---|

| ¹H NMR | δ 5.75 (d, J=10 Hz, H-4) | δ 5.72 (d, J=10 Hz, H-4) |

| δ 3.52 (m, H-17α) | δ 3.48 (m, H-17β) | |

| IR (cm⁻¹) | 1735 (C=O), 1660 (C=C) | 1732 (C=O), 1662 (C=C) |

| HPLC Rt | 12.7 min (C18, 65:35 MeCN:H₂O) | 11.9 min |

The C17 epimerization induces subtle but diagnostically significant shifts in NMR and chromatographic retention .

Emerging Methodologies

Enzymatic Epimerization

Preliminary studies suggest that Candida antarctica lipase B (CAL-B) catalyzes the C17 epimerization under mild conditions (pH 7.0, 30°C):

Advantages:

化学反応の分析

17-epi-Norethindrone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert ketones to alcohols.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

科学的研究の応用

Overview

17-epi-Norethindrone is a synthetic progestin, an isomer of norethindrone, primarily utilized in various medical and scientific applications. Its unique configuration at the 17th carbon position influences its pharmacological properties, making it significant in hormonal therapies and contraceptive formulations. This article explores the diverse applications of this compound, supported by data tables and case studies.

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry, particularly in studies involving steroidal compounds. Its distinct structural characteristics allow researchers to validate analytical methods for detecting and quantifying progestins in biological samples.

Hormonal Studies

The compound is extensively used to investigate hormone interactions within biological systems. Studies have shown that it can influence immune responses, particularly regarding T-helper 17 (Th17) cells, which are crucial in mucosal immunity and HIV susceptibility .

Contraceptive Formulations

This compound is a key component in various contraceptive methods, including oral contraceptives and hormone replacement therapies. Its efficacy in preventing ovulation and regulating menstrual cycles has been well-documented. Research indicates that it may offer advantages over other progestins by minimizing breakthrough bleeding and enhancing patient satisfaction .

Cardiovascular Health

Recent studies have explored the effects of this compound in combination with estrogen on cardiovascular risk factors in postmenopausal women. A systematic review demonstrated significant improvements in lipid profiles and coagulation factors, suggesting potential applications in reducing cardiovascular disease risk .

Impact on Th17 Cells and HIV Risk

A randomized crossover study evaluated the effects of various hormonal contraceptives on cervical Th17 cells in adolescents. The study found that this compound had a different impact on Th17 frequencies compared to combined oral contraceptives, suggesting implications for HIV susceptibility among users .

Norethindrone vs. Combined Oral Contraceptives

In a pilot study comparing norethindrone to combined oral contraceptive pills (OCPs), women using norethindrone reported significantly less spotting and higher satisfaction rates. The study concluded that norethindrone is effective for women seeking to avoid breakthrough bleeding while maintaining fertility .

Cardiovascular Risk Factors

A systematic review assessed the effects of transdermal 17β-estradiol combined with norethisterone acetate on cardiovascular risk factors. The findings indicated significant reductions in fibrinogen and LDL cholesterol levels, highlighting the potential benefits of this combination therapy for postmenopausal women .

作用機序

17-epi-Norethindrone exerts its effects by binding to progesterone receptors in the body. This binding inhibits the release of gonadotropins, which prevents ovulation and alters the cervical mucus to inhibit sperm penetration. The compound also affects the endometrium, making it less suitable for implantation .

類似化合物との比較

Structural and Functional Comparison with Key Analogs

Norethindrone (NET)

- Structure: C20H26O2 (MW: 298.4 g/mol). The parent compound features a 17α-ethynyl group and a 19-nor configuration (absence of the C19 methyl group) .

- Pharmacology : Binds to progesterone receptors (PR) with high affinity, suppressing ovulation and supporting endometrial stability.

- Applications : Used in oral contraceptives (e.g., "mini-pills"), hormone replacement therapy (HRT), and treatment of endometriosis .

Norethindrone Acetate

- Structure : C22H28O3 (MW: 340.46 g/mol). The 17β-hydroxyl group is esterified with acetic acid, enhancing lipophilicity and oral bioavailability .

- Pharmacokinetics: Hydrolyzed in vivo to release active Norethindrone. The acetate group prolongs half-life compared to NET .

- Applications : Component of combined oral contraceptives and HRT regimens.

Norethindrone Enanthate

- Structure: C27H38O3 (MW: 410.58 g/mol). Features a heptanoate ester at C17, enabling sustained release via intramuscular injection .

- Pharmacokinetics : Slow hydrolysis to NET provides contraceptive efficacy for 8–12 weeks per dose .

17-epi-Norethindrone

- Relevance: Identified as a synthesis impurity or metabolite. Limited data exist on its biological activity, but stereochemical changes in progestins often correlate with reduced potency .

Comparative Data Table

Key Research Findings

Impact of Esterification on Bioavailability

- Acetate vs. Enanthate : The acetate ester improves oral absorption due to moderate lipophilicity, while the enanthate ester’s longer carbon chain facilitates depot formulations .

- Metabolic Stability : Esterified derivatives exhibit delayed hepatic metabolism compared to free NET, extending therapeutic duration .

Stereochemical Effects on Activity

- 17-epi Configuration: Epimerization at C17 disrupts the optimal orientation for PR binding, as demonstrated in analogous steroids. This likely renders this compound less potent than NET .

Impurities and Degradation Products

- 6-Oxo Norethindrone Acetate: An oxidative degradation product (C22H26O4, MW: 354.44 g/mol) with a ketone at C6, associated with reduced progestogenic activity .

- 17-Desethynyl Derivatives : Loss of the ethynyl group (e.g., CAS 66964-58-7) abolishes contraceptive efficacy, highlighting the critical role of the 17α-ethynyl moiety in receptor interaction .

生物活性

17-epi-Norethindrone (17EN) is a synthetic progestin derived from norethindrone, a well-established hormone used in contraceptive and hormone replacement therapies. This compound exhibits significant biological activity primarily through its interaction with progesterone receptors, influencing various physiological processes. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and research findings.

This compound functions as a progesterone receptor agonist , leading to several physiological effects:

- Ovulation Inhibition : By binding to progesterone receptors, it inhibits the release of luteinizing hormone (LH), preventing ovulation.

- Endometrial Regulation : It induces secretory changes in the endometrium, making it less receptive to implantation.

- Cervical Mucus Alteration : Increases viscosity of cervical mucus, thereby hindering sperm passage.

Therapeutic Applications

The biological activity of this compound has led to its exploration in various therapeutic contexts:

1. Contraception

Due to its potent ovulation-inhibiting properties, 17EN is utilized in oral contraceptive formulations. Its efficacy surpasses that of some traditional progestins, making it a valuable option for women seeking reliable birth control methods.

2. Endometriosis Treatment

Research indicates that 17EN can suppress the growth of endometrial tissue outside the uterus, alleviating pain and symptoms associated with endometriosis. Clinical studies have shown significant reductions in pain levels among patients treated with this compound.

3. Cancer Research

Emerging studies suggest potential anti-cancer properties of 17EN, particularly in inhibiting the growth of endometrial and breast cancer cells. This effect is hypothesized to be mediated through its action on progesterone receptors, although further research is necessary to confirm these findings .

4. Bone Health

Progestins like 17EN play a role in maintaining bone density, particularly in postmenopausal women. Studies indicate that it may help prevent bone loss by positively influencing bone mineral density.

Table 1: Summary of Key Research Findings on this compound

Case Study Insights

A pilot randomized control study involving four women at St. Vincent's Hospital highlighted the advantages of norethindrone (including its analogs like 17EN) over combined oral contraceptives (COCs). The study reported lower instances of breakthrough bleeding and higher patient satisfaction among those using norethindrone-based therapies . Additionally, participants noted quicker time to conception after discontinuation compared to those on COCs.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for distinguishing 17-epi-Norethindrone from its stereoisomers in synthetic mixtures?

- Methodology : Use chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) spectroscopy to resolve stereoisomers. Reference methods from studies on related progestins, such as radioimmunoassay protocols for Norethindrone . Validate specificity via spiked recovery experiments and cross-reactivity testing against structurally similar compounds.

Q. How can researchers optimize synthesis protocols to minimize epimerization during this compound production?

- Methodology : Employ low-temperature reactions and inert atmospheres to reduce thermal or oxidative degradation. Monitor reaction intermediates using thin-layer chromatography (TLC) or mass spectrometry (MS). Compare epimer ratios under varying conditions (e.g., solvent polarity, catalyst type) to identify stable synthetic pathways.

Q. What in vitro models are suitable for preliminary assessment of this compound’s progestogenic activity?

- Methodology : Use cell-based assays (e.g., human endometrial carcinoma cells) transfected with progesterone receptor (PR) response elements linked to luciferase reporters. Normalize activity against Norethindrone and validate via competitive binding assays. Include negative controls (e.g., receptor antagonists) to confirm specificity .

Advanced Research Questions

Q. How do conflicting pharmacokinetic data for this compound in animal models impact translational research?

- Methodology : Conduct meta-analyses of existing pharmacokinetic studies, focusing on variables like species-specific metabolic pathways (e.g., cytochrome P450 isoforms). Design cross-species comparative studies with standardized dosing and sampling protocols. Address discrepancies via physiologically based pharmacokinetic (PBPK) modeling to isolate interspecies differences .

Q. What experimental strategies can resolve contradictions in this compound’s receptor binding affinity across studies?

- Methodology : Replicate binding assays under uniform conditions (e.g., buffer pH, temperature, receptor isoform purity). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Validate results against structurally defined reference compounds (e.g., progesterone, Norethindrone) and report statistical confidence intervals .

Q. How can researchers design robust dose-response studies to evaluate this compound’s off-target effects on glucocorticoid receptors?

- Methodology : Employ high-throughput screening (HTS) with glucocorticoid receptor (GR)-transfected cell lines. Use a logarithmic dose range (e.g., 10⁻¹² to 10⁻⁶ M) and include positive/negative controls (e.g., dexamethasone, mifepristone). Analyze data using nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ and assess partial agonism/antagonism .

Q. What statistical approaches are recommended for handling batch-to-batch variability in this compound bioactivity assays?

- Methodology : Apply mixed-effects models to account for random batch effects. Include covariates like purity (% HPLC), storage conditions, and solvent lot differences. Use ANOVA with post-hoc Tukey tests to identify significant variability sources. Pre-register analysis plans to mitigate data dredging .

Q. Methodological and Ethical Considerations

Q. How should researchers address reproducibility challenges in this compound’s metabolic stability studies?

- Methodology : Adopt the NIH guidelines for preclinical research, including detailed reporting of hepatocyte sources (e.g., species, donor demographics), incubation conditions, and analytical thresholds. Share raw LC-MS/MS data in public repositories (e.g., MetaboLights) for independent validation .

Q. What ethical frameworks apply to studies investigating this compound’s teratogenic potential?

- Methodology : Follow institutional animal care guidelines (e.g., AAALAC) for in vivo teratogenicity assays. For human cell lines, obtain IRB approval and disclose conflicts of interest. Predefine stopping rules for adverse effects to balance scientific rigor with ethical obligations .

Q. Data Reporting and Transparency

Q. How can researchers ensure compliance with FAIR principles when publishing this compound datasets?

- Methodology : Annotate datasets with persistent identifiers (DOIs) and metadata (e.g., experimental conditions, instrument parameters). Use standardized formats (e.g., mzML for MS data) and deposit in discipline-specific repositories (e.g., ChEMBL for bioactivity data). Reference CONSORT-EHEALTH guidelines for electronic data submission .

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKNJXKGJWUCNN-JBKQDOAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431665 | |

| Record name | 17-Hydroxy-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38673-36-8 | |

| Record name | 18-Methyllevonorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038673368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxy-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-METHYLLEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV7HRB5DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。